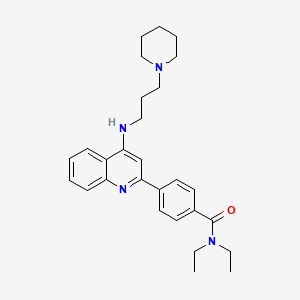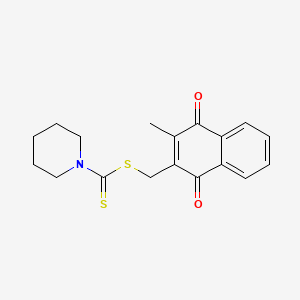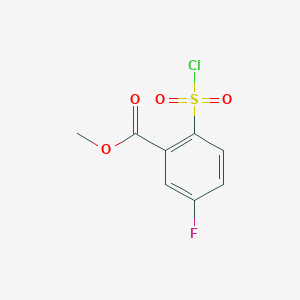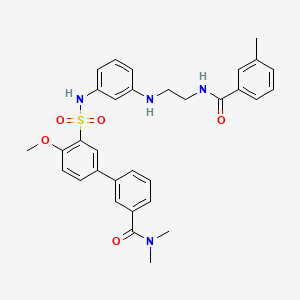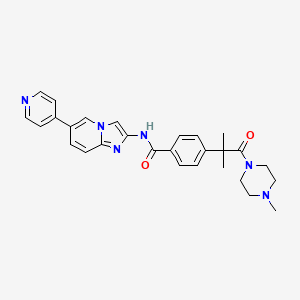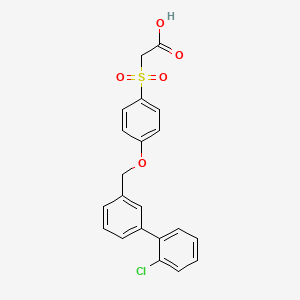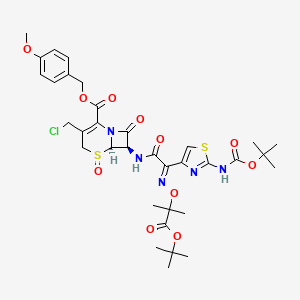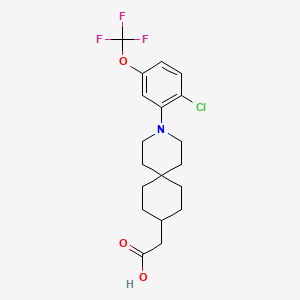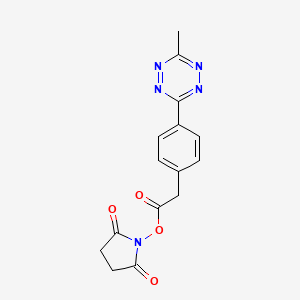
甲基四嗪-NHS 酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyltetrazine-N-hydroxysuccinimide ester is a chemical compound that features a methyltetrazine moiety and an N-hydroxysuccinimide ester group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to form stable covalent bonds with primary amines. The methyltetrazine group is particularly reactive towards trans-cyclooctenes, making it a valuable tool in bioorthogonal chemistry.
科学研究应用
Methyltetrazine-N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the rapid and selective conjugation of biomolecules.
Biology: Employed in the labeling and tracking of proteins, nucleic acids, and other biomolecules in live cells.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the modification of surfaces and materials for enhanced functionality and performance.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-N-hydroxysuccinimide ester typically involves the reaction of methyltetrazine with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of Methyltetrazine-N-hydroxysuccinimide ester follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency in the quality of the compound.
化学反应分析
Types of Reactions: Methyltetrazine-N-hydroxysuccinimide ester primarily undergoes substitution reactions. The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for modifying biomolecules.
Common Reagents and Conditions:
Reagents: Primary amines, such as lysine residues or aminosilane-coated surfaces.
Conditions: Neutral or slightly basic pH, typically around pH 7-8, at room temperature.
Major Products: The major product formed from the reaction of Methyltetrazine-N-hydroxysuccinimide ester with primary amines is a stable amide bond. This covalent bond is robust and resistant to hydrolysis, making it ideal for bioconjugation applications.
作用机制
The mechanism of action of Methyltetrazine-N-hydroxysuccinimide ester involves the formation of covalent bonds with primary amines. The N-hydroxysuccinimide ester group reacts with the amine group to form a stable amide bond. The methyltetrazine moiety can further react with trans-cyclooctenes through an inverse electron-demand Diels-Alder reaction, enabling bioorthogonal labeling and conjugation.
相似化合物的比较
Methyltetrazine-N-hydroxysuccinimide ester is unique due to its dual functionality, combining the reactivity of the N-hydroxysuccinimide ester with the bioorthogonal properties of the methyltetrazine group. Similar compounds include:
Tetrazine-PEG5-N-hydroxysuccinimide ester: Features a polyethylene glycol spacer for increased solubility and flexibility.
Dibenzocyclooctyne-N-hydroxysuccinimide ester: Utilized for strain-promoted azide-alkyne cycloaddition reactions.
Maleimide-PEG-succinimidyl ester: Commonly used for thiol-reactive bioconjugation.
These compounds share similar applications in bioconjugation and click chemistry but differ in their specific reactivity and functional groups.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-9-16-18-15(19-17-9)11-4-2-10(3-5-11)8-14(23)24-20-12(21)6-7-13(20)22/h2-5H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHJLZOOHNOUCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)ON3C(=O)CCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

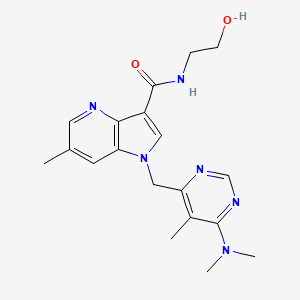
![3-[4-[(5-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)methoxy]-2,3-dimethylphenyl]propanoic acid](/img/structure/B608918.png)
